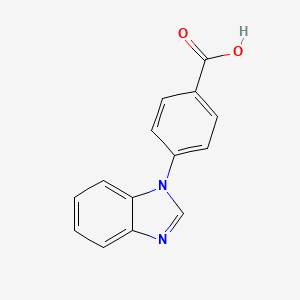

4-(1H-1,3-benzodiazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTAQCOHWAZNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288846 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220495-52-3 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220495-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Retrosynthetic Analysis for the 4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid Core

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and commonly employed synthetic routes. The most apparent disconnection is at the C-N bond between the benzoic acid and the benzimidazole (B57391) moieties. This suggests a coupling reaction between a benzimidazole precursor and a benzoic acid derivative.

A second key disconnection can be made within the benzimidazole ring itself, specifically at the N-C-N linkage. This approach involves the condensation of a substituted o-phenylenediamine (B120857) with a benzoic acid derivative, a widely used method for the formation of 2-arylbenzimidazoles. These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Classical and Contemporary Approaches to the Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through both traditional multi-step sequences and modern, more streamlined one-pot reactions.

Multi-step syntheses often involve the initial, separate formation of the benzimidazole and benzoic acid components, followed by their coupling. A common approach begins with the condensation of o-phenylenediamine with p-aminobenzoic acid to yield 4-(1H-benzo[d]imidazol-2-yl)aniline. This intermediate can then be further modified. For instance, a mixture of p-aminobenzoic acid and o-phenylenediamine can be refluxed in o-phosphoric acid to synthesize the desired benzimidazole core. ijrpc.comresearchgate.net The crude product is then neutralized and purified. rasayanjournal.co.in

Another multi-step approach involves the reaction of o-phenylenediamine with a substituted benzoic acid in the presence of a coupling agent and subsequent cyclization. For example, benzimidazole derivatives can be prepared by reacting a diamino compound with various aromatic compounds containing a carboxylic acid group, catalyzed by EDC.HCl and DMAP, followed by cyclization in acetic acid at elevated temperatures. orientjchem.org

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of benzimidazole derivatives have been developed. These often involve the condensation of an o-phenylenediamine with an aldehyde. nih.govrsc.orgumich.edu For the synthesis of this compound, this would typically involve the reaction of o-phenylenediamine with 4-formylbenzoic acid.

Various catalytic systems have been employed to facilitate these one-pot reactions, including the use of ammonium (B1175870) chloride, which has been shown to be an economical and green catalyst for this transformation. sphinxsai.com The reaction of o-phenylenediamine with carbonyl compounds under acidic conditions is a known route to benzimidazoles. nih.gov Furthermore, a one-pot, four-step process has been developed using a solid catalyst with both basic and oxidation sites, which includes the oxidation of an alcohol to an aldehyde, cyclocondensation with o-phenylenediamine, oxidation of the C-N bond, and N-alkylation. researchgate.net

Functionalization Strategies for the Benzodiazole and Benzoic Acid Moieties

The benzimidazole and benzoic acid moieties of this compound offer multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. researchgate.net The benzimidazole ring can be functionalized at the nitrogen atoms and the C2 position. researchgate.net Direct C-H activation is a predominant approach for C2 functionalization. researchgate.net

The benzoic acid portion of the molecule can also be readily modified. The carboxylic acid group can be converted to esters, amides, and other derivatives using standard organic chemistry techniques. researchgate.net Furthermore, the aromatic ring of the benzoic acid can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. scispace.comnih.govresearchgate.net Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of the benzoic acid ring. researchgate.net For instance, iridium-catalyzed ortho-selective C-H amination of benzoic acids has been reported. nih.gov

Catalytic Systems and Reaction Conditions Optimization in the Synthesis of this compound

A wide array of catalytic systems has been explored to improve the efficiency and selectivity of the synthesis of benzimidazole derivatives. Lewis acids such as ZrOCl2·8H2O, TiCl4, and SnCl4·5H2O have proven to be effective catalysts. mdpi.com Metal salts like CuCl2·2H2O, CoCl2·6H2O, and ZnCl2 are also utilized. mdpi.com

The optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as solvent, temperature, and reaction time are carefully controlled. For example, in the synthesis of 2-phenyl benzimidazole, various ammonium salts were tested as catalysts, with ammonium chloride in chloroform (B151607) at room temperature providing a 94% yield in 4 hours. nih.gov Microwave irradiation has also been employed to accelerate the reaction and improve yields, often in conjunction with catalysts like Er(OTf)3. nih.gov The use of solid-supported catalysts, such as nano-Fe2O3, allows for easy recovery and reuse of the catalyst. nih.gov

The following table summarizes various catalytic systems and their optimized conditions for the synthesis of benzimidazole derivatives.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| NH4Cl | o-phenylenediamine, benzaldehyde | CHCl3 | Room Temp | 4 h | 94 | nih.gov |

| Er(OTf)3 | N-phenyl-o-phenylenediamine, benzaldehyde | - | 60 °C (MW) | 5-10 min | 86-99 | nih.gov |

| MgO@DFNS | o-phenylenediamine, aldehyde | Ethanol | Room Temp | 4 h | 95 | rsc.org |

| K4[Fe(CN)6] | 1,2-diamine, aldehydes | Solvent-free | - | - | High | sphinxsai.com |

| Zinc triflate | o-phenylenediamine, aldehydes | Ethanol | Reflux | - | - | chemmethod.com |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. sphinxsai.comijarsct.co.inchemmethod.com This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. mdpi.com

Stereochemical Control and Regioselectivity in Synthesis of this compound

The synthesis of this compound necessitates careful consideration of selectivity, particularly regioselectivity. The stereochemical aspect, however, is not a primary concern for the final product itself.

Stereochemical Considerations

The structure of this compound does not possess any chiral centers. Consequently, the synthesis of the molecule itself does not require enantioselective or diastereoselective control to produce a specific stereoisomer. However, it is noteworthy that synthetic routes involving chiral precursors or catalysts could be employed, although this is not a common strategy for this specific achiral target. Research has been conducted on the enantioselective N-allylation of benzimidazoles using iridium catalysts to produce chiral N-allylic benzimidazoles with high enantiomeric excess. nih.gov While not directly applicable to the synthesis of the title compound, this demonstrates that stereochemical control in the functionalization of the benzimidazole core is achievable.

Regioselectivity in N-Arylation

The critical challenge in the synthesis of this compound lies in achieving the correct regioselectivity. The benzimidazole ring contains two nucleophilic nitrogen atoms, N1 and N3. In an unsubstituted benzimidazole, these two positions are equivalent. However, upon N-substitution, they become distinct. The synthesis of the target compound requires the selective formation of a bond between the C4 of the benzoic acid moiety and the N1 of the benzimidazole ring.

The primary methods for forming the N-aryl bond are transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

Ullmann Condensation: This classical method involves the coupling of an aryl halide with a nucleophile, in this case, benzimidazole, using a copper catalyst at elevated temperatures. organic-chemistry.org The regioselectivity of the Ullmann reaction with N-heterocycles can be influenced by various factors, including the nature of the reactants, the catalyst system, and the reaction conditions. rsc.orgacs.orgresearchgate.net For the synthesis of 1-substituted benzimidazoles, the reaction of benzimidazole with an aryl halide can potentially yield both N1 and N3 substituted products if the benzimidazole is already substituted at another position. However, for unsubstituted benzimidazole, the initial arylation occurs at either nitrogen, and the product is named as the 1-substituted isomer.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and widely used method for the formation of C-N bonds. wikipedia.org It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction. The regioselectivity of the Buchwald-Hartwig amination is often controlled by the ligand coordinated to the palladium catalyst. researchgate.netresearchgate.netyoutube.com Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, can influence the steric environment around the catalytic center, thereby directing the incoming nucleophile to a specific position. youtube.com In the context of synthesizing this compound, the coupling of benzimidazole with a 4-halobenzoic acid derivative would be the key step. The choice of palladium precursor, ligand, base, and solvent all play a crucial role in maximizing the yield and regioselectivity of the desired N1-arylated product. researchgate.netacs.org

Research into the regioselective synthesis of N-arylbenzimidazoles has shown that palladium-catalyzed cascade reactions can afford the desired products with complete regioselectivity. acs.org Furthermore, solvent choice has been demonstrated to control the outcome of photoreactions to selectively yield 1-aryl-1H-benzimidazoles. nih.gov

Detailed Research Findings

| Reaction Type | Catalyst/Reagents | Key Findings | Reference |

| Buchwald-Hartwig Amination | Palladium/XPhos | Achieved 91% conversion in the coupling of a protected benzimidazole with an aniline (B41778) derivative. | researchgate.net |

| Buchwald-Hartwig Amination | Palladium/iBuBrettPhos | Enables cascade C-N bond formation to afford benzimidazole products with complete regioselectivity. | acs.org |

| Ullmann-type N-Arylation | Copper(I) oxide (Cu2O) / ethyl 2-oxocyclohexanecarboxylate | Efficient for the N-arylation of imidazoles and benzimidazoles with aryl halides under mild conditions. | acs.orgresearchgate.net |

| Photoreaction | Hydrochloric acid / Acetal (B89532) | Irradiation of 4-methoxyazobenzenes in acetal containing HCl led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product. | nih.gov |

| Iridium-catalyzed N-allylation | Metallacyclic Iridium Complexes | Highly regio- and enantioselective N-allylations of benzimidazoles. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

One-Dimensional (¹H, ¹³C) NMR Spectral Interpretation

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in decoding the molecule's structure. These spectra reveal the chemical environment of each unique proton and carbon atom.

In the ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, distinct signals corresponding to different protons are observed. The acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature. The protons on the benzimidazole (B57391) and benzoic acid rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (multiplicities) of these aromatic protons are dictated by their position and coupling with neighboring protons. For instance, the protons on the benzoic acid ring often appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the benzimidazole moiety also show characteristic splitting patterns that help in their assignment.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing at a downfield shift (typically >165 ppm). The aromatic carbons resonate in the 110-150 ppm range. The specific shifts help distinguish between carbons attached to nitrogen, carbons in the benzene rings, and the carbon atoms at the ring junctions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~13.1 (s, 1H) | ~167.0 |

| Benzimidazole C2-H | ~8.6 (s, 1H) | ~144.0 |

| Benzoic Acid Ring Protons | ~8.1 (d, 2H), ~7.9 (d, 2H) | ~142.0, ~131.5, ~125.0, ~131.0 |

| Benzimidazole Ring Protons | ~7.8-7.4 (m, 4H) | ~143.5, ~134.0, ~123.5, ~122.5, ~120.0, ~111.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s=singlet, d=doublet, m=multiplet).

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Information

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei. github.iosdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the aromatic rings, confirming their connectivity within each spin system. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlations). epfl.ch This is a powerful tool for definitively assigning carbon signals based on the already assigned proton signals. emerypharma.com For example, the proton at C2 of the benzimidazole ring would show a cross-peak to its corresponding carbon in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC, ³JHC). epfl.ch HMBC is vital for connecting the different fragments of the molecule. For instance, it can show correlations from the protons on the benzoic acid ring to the quaternary carbon of the benzimidazole ring to which the benzoic acid group is attached, confirming the link between the two ring systems. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional conformation and stereochemistry of the molecule. For this molecule, NOESY could reveal spatial proximities between protons on the benzimidazole ring and the benzoic acid ring, offering insights into the rotational orientation around the C-N bond.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound with high precision and to gain structural information through the analysis of its fragmentation patterns. researchgate.netmiamioh.edu For this compound (C₁₄H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass is approximately 238.0742 g/mol . uni.lunih.gov

Upon ionization, typically using techniques like electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov In tandem mass spectrometry (MS/MS), this molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern is a fingerprint of the molecule's structure. mdpi.com

Common fragmentation pathways for this compound would likely involve:

Loss of water (H₂O): From the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂): Also from the carboxylic acid functionality.

Cleavage of the bond between the two aromatic systems: This would lead to fragment ions corresponding to the benzimidazole cation and the benzoic acid radical, or vice versa.

Fragmentation of the benzimidazole ring: This can lead to the loss of HCN.

Table 2: Predicted and Observed m/z Values for Key Fragments of this compound.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₁N₂O₂]⁺ | 239.0815 | Protonated molecular ion uni.lu |

| [M-H]⁻ | [C₁₄H₉N₂O₂]⁻ | 237.0669 | Deprotonated molecular ion uni.lu |

| [M-H₂O]⁺ | [C₁₄H₉N₂O]⁺ | 221.0715 | Loss of water from the molecular ion |

| [M-COOH]⁺ | [C₁₃H₉N₂]⁺ | 193.0766 | Loss of the carboxyl group |

| [C₇H₅N₂]⁺ | [C₇H₅N₂]⁺ | 117.0453 | Benzimidazole fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), making these methods excellent for identifying functional groups. researchgate.net

For this compound, the key functional groups give rise to characteristic signals:

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. rasayanjournal.co.in

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong, sharp band in the IR spectrum, usually found around 1700-1680 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretches: The stretching vibrations of the aromatic rings and the C=N bond of the imidazole (B134444) ring appear in the 1620-1450 cm⁻¹ region. mdpi.com

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and give rise to bands in the 1440-1200 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene rings appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman spectroscopy often provides complementary information, particularly for the symmetric vibrations of the aromatic rings and non-polar bonds, which may be weak in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| C=O stretch (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C / C=N stretch | 1620 - 1450 | Medium to Strong |

| C-O stretch / O-H bend | 1440 - 1200 | Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation of this compound (if applicable)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While a specific crystal structure for this compound was not found in the search results, analysis of similar structures, such as 4-(1H-1,2,3-triazol-1-yl)benzoic acid, reveals common features. nih.gov In the solid state, such molecules often form hydrogen-bonded dimers through their carboxylic acid groups. The two aromatic ring systems (benzimidazole and benzoic acid) are typically not coplanar due to steric hindrance, resulting in a twisted conformation. The angle between the planes of the two rings would be a key parameter determined by X-ray crystallography. This technique would also confirm the intermolecular packing and hydrogen bonding network within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry that bisects the molecule (assuming free rotation around the C-N bond). Therefore, it does not exhibit optical activity, and chiroptical spectroscopy techniques like Circular Dichroism are not applicable for determining its absolute configuration, as there is none to determine.

Correlative Spectroscopic Data Analysis and Theoretical Validation

The structural confirmation of this compound, also known as 4-(benzimidazol-1-yl)benzoic acid, relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these experimental spectra is significantly enhanced by computational chemistry, particularly through Density Functional Theory (DFT) calculations.

Theoretical Framework for Validation

DFT has become a powerful tool in predicting the geometric, electronic, and vibrational properties of molecules. By calculating the optimized molecular geometry, theoretical vibrational frequencies (FTIR), and NMR chemical shifts, a direct comparison with experimental data can be made. This comparison serves to validate the proposed molecular structure and to provide a more profound understanding of the electronic distribution and bonding within the molecule.

For a molecule like this compound, theoretical calculations would typically involve geometry optimization to find the most stable conformation. This is followed by frequency calculations to ensure the structure corresponds to a true energy minimum and to predict the IR spectrum. NMR shielding constants are also calculated and then converted to chemical shifts for comparison with experimental spectra.

Expected Spectroscopic Data

Based on the analysis of analogous structures, such as 4-(1H-benzimidazol-1-ylmethyl)benzoic acid and various benzoic acid derivatives, the following spectroscopic characteristics for this compound can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad singlet, exchangeable with D₂O. |

| Benzimidazole H-2 | 8.0 - 8.5 | Singlet, downfield due to adjacent nitrogen atoms. |

| Benzoic Acid Ring Protons | 7.5 - 8.2 | Doublets, showing characteristic para-substitution pattern. |

| Benzimidazole Ring Protons | 7.2 - 7.8 | Multiplets, corresponding to the four protons on the fused benzene ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | Characteristic downfield shift. |

| Benzimidazole C-2 | 140 - 145 | Most downfield of the aromatic carbons due to two adjacent nitrogens. |

| Aromatic Carbons | 110 - 140 | A complex set of signals for the carbons of both the benzimidazole and benzoic acid rings. |

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching, broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching. |

| C=N (Benzimidazole) | 1610 - 1640 | Stretching. |

| C=C (Aromatic) | 1450 - 1600 | Stretching. |

| C-N (Benzimidazole) | 1250 - 1350 | Stretching. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching. |

In a correlative study, the theoretically calculated values for NMR chemical shifts and FTIR vibrational frequencies would be plotted against the experimental data. A strong linear correlation would provide high confidence in the structural assignment and the computational model. For instance, a study on NH-benzimidazoles has demonstrated the utility of comparing experimental and theoretical NMR data to understand tautomerism and proton transfer phenomena, which would also be relevant to this compound.

Furthermore, mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. PubChem lists a predicted monoisotopic mass of 238.07423 Da for this compound.

While a complete set of published experimental and theoretical data for a correlative analysis of this compound is not currently available, the principles and expected outcomes are well-established within the field of structural chemistry. Such an analysis would be invaluable for a definitive characterization of this compound.

Computational Chemistry and Theoretical Modeling of 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(1H-1,3-benzodiazol-1-yl)benzoic acid, these calculations elucidate the distribution of electrons and identify regions of reactivity, which are crucial for predicting its chemical behavior and designing new derivatives with enhanced properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of benzimidazole (B57391) and benzoic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and compute various electronic properties. proquest.comresearchgate.net These calculations provide a detailed picture of the electron density distribution across the this compound molecule. The optimized geometry reveals key bond lengths and angles, for instance, in the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C-O and O-H bond lengths in the carboxylic acid group were calculated to be in close agreement with experimental values. proquest.com The distribution of electron density highlights the electronegative nature of the oxygen and nitrogen atoms, which are regions of high electron density.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.210 Å | Indicates double bond character of the carbonyl group. |

| C-O Bond Length | ~1.354 Å | Represents the single bond in the carboxylic acid. |

| O-H Bond Length | ~0.968 Å | Typical length for a hydroxyl proton in a carboxylic acid. |

| Dihedral Angle (Benzimidazole-Benzene) | Variable, e.g., ~78.04° | Describes the relative orientation of the two ring systems. nih.gov |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO may be distributed over the benzoic acid moiety. proquest.com This distribution facilitates intramolecular charge transfer, a property that is essential for many of its potential applications. A lower HOMO-LUMO energy gap is often correlated with enhanced biological activity, as it facilitates interactions with biological receptors. nih.govresearchgate.net

| Descriptor | Formula | Typical Significance for Benzimidazole Derivatives |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | - | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the negative potential is typically concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the benzimidazole ring. The positive potential is generally located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and ligand-receptor binding of the molecule. proquest.com

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the benzimidazole and benzoic acid moieties. Conformational analysis helps to identify the most stable conformers (low-energy states) of the molecule. The potential energy surface can be explored by systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step. Studies on a similar compound, 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid, have shown that the benzimidazole and benzene (B151609) rings are approximately perpendicular, with a dihedral angle of about 85.56°. nih.gov This non-planar conformation is a result of the flexible linkage between the rings. Understanding the preferred conformation is essential for predicting how the molecule will fit into the binding site of a protein.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been performed on various analogs to predict their binding affinity to different enzymes. nih.govukm.myekb.eg For this compound, docking studies can be performed against various protein targets to predict its binding mode and affinity. These studies typically show that the benzimidazole ring can form π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the carboxylic acid group can form hydrogen bonds with polar residues. nih.gov The docking score, an estimation of the binding energy, helps to rank potential ligands and prioritize them for further experimental testing. ekb.eg

| Interaction Type | Molecular Moiety Involved | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group, Benzimidazole nitrogens | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | Benzimidazole ring, Benzoic acid ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Aromatic rings | Leucine, Valine, Isoleucine, Alanine |

| Van der Waals Forces | Entire molecule | Various residues in the binding pocket |

Identification of Putative Biomolecular Targets for this compound

In silico target identification methods are instrumental in proposing potential protein targets for a given small molecule, thereby accelerating the initial stages of drug discovery. For a molecule like this compound, its structural features—the benzimidazole core and the benzoic acid group—allow for the prediction of a range of biomolecular targets based on the known activities of analogous compounds.

The benzimidazole nucleus is a versatile pharmacophore known to interact with a wide array of biological targets. nih.gov Computational and experimental studies on various benzimidazole derivatives have identified them as inhibitors of several key enzyme families and as ligands for various receptors. nih.govtandfonline.com Based on this extensive body of research, a number of putative targets can be proposed for this compound. These potential targets span multiple therapeutic areas, including oncology, infectious diseases, and inflammation. ymerdigital.comresearchgate.netnih.gov

Key enzyme classes frequently targeted by benzimidazole-containing compounds include:

Kinases: A primary focus in cancer therapy, various kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphatidylinositol 3-kinases (PI3Ks) are known targets. nih.govtandfonline.comnih.gov

Topoisomerases: These enzymes, crucial for DNA replication and transcription, are well-established targets for anticancer agents. Benzimidazole derivatives have shown potent inhibitory activity against both Topoisomerase I and II. nih.govacs.org

Bacterial Enzymes: Specific bacterial enzymes like DNA gyrase and Filamentous temperature-sensitive protein Z (FtsZ) are validated targets for developing new antibacterial agents, and benzimidazole scaffolds have been successfully designed to inhibit these. researchgate.netnih.govresearchgate.net

Other Enzymes: The benzimidazole core has also been implicated in the inhibition of enzymes such as cholinesterases (relevant to Alzheimer's disease), cyclooxygenases (COX), and lipoxygenases (LOX) involved in inflammatory pathways. researchgate.netnih.gov

The following table summarizes some of the key putative biomolecular targets for this compound, extrapolated from studies on structurally related benzimidazole derivatives.

| Target Class | Specific Example(s) | Associated Disease Area |

| Protein Kinases | EGFR, VEGFR-2, PI3Kδ, PI3Kγ | Cancer |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |

| Bacterial Enzymes | DNA Gyrase, DprE1, FtsZ | Bacterial Infections |

| Viral Enzymes | Neuraminidase | Viral Infections |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation |

| Receptors | Estrogen Receptor | Cancer |

Analysis of Binding Modes and Key Intermolecular Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key intermolecular interactions that stabilize the complex. nih.govresearchgate.net For this compound, docking studies with its putative targets reveal common interaction patterns characteristic of the benzimidazole class.

The binding of benzimidazole derivatives is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my

Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The carboxylic acid group of this compound is a particularly strong hydrogen bond donor and acceptor, likely forming critical interactions with polar amino acid residues such as glutamic acid, aspartic acid, and asparagine in the active site. nih.govnih.gov

Hydrophobic and Aromatic Interactions: The fused benzene ring of the benzimidazole core and the phenyl ring of the benzoic acid moiety provide a large hydrophobic surface. These regions can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. acs.org

Docking simulations of various benzimidazole derivatives into the active sites of their respective targets have consistently highlighted interactions with specific amino acid residues. For instance, studies on benzimidazoles targeting bacterial DNA gyrase B have predicted interactions with Asn46 and Asp73. nih.govresearchgate.net In studies involving β-tubulin, a common target for anthelmintic benzimidazoles, hydrogen bonds with glutamic acid at position 198 (E198) have been identified as a key interaction. nih.gov For kinase inhibition, interactions with hinge region amino acids are often crucial for potent activity. ukm.my

The table below summarizes the types of interactions and the key amino acid residues that are conceptually important for the binding of this compound to its potential targets.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Imidazole Nitrogens, Carboxyl Oxygen | Gln, Asn, Ser, Thr, Arg, Lys |

| Hydrogen Bond (Donor) | Imidazole N-H, Carboxyl O-H | Glu, Asp, Main-chain Carbonyls |

| Hydrophobic/Aromatic | Benzene Ring, Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ala |

| Ionic Interaction | Carboxylate (deprotonated) | Arg, Lys, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. drugdesign.org These models are invaluable for understanding the physicochemical properties that drive activity, predicting the potency of new compounds, and guiding rational drug design. tandfonline.combiointerfaceresearch.com For a class of compounds like benzimidazole carboxylic acids, QSAR can provide mechanistic insights into their interactions with biological targets. tandfonline.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. drugdesign.org These descriptors can be broadly categorized based on their dimensionality and the type of property they represent. For this compound and its analogues, a range of descriptors would be calculated to capture the features essential for biological activity.

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for electrostatic and hydrogen bonding interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum chemical methods. chitkara.edu.in

Steric Descriptors: These relate to the size and shape of the molecule, which influence its fit within a receptor binding site. Common steric descriptors include molecular weight, molar refractivity, and various topological indices (e.g., Kappa shape indices). dergipark.org.trresearchgate.net

Lipophilic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that affects a molecule's absorption, distribution, and ability to cross cell membranes. Hydrophobic surface area is another important descriptor in this category. dergipark.org.trnih.gov

The following table details representative descriptors that would be selected for a QSAR study of this compound derivatives.

| Descriptor Class | Specific Descriptor | Property Represented |

| Electronic | Total Energy (Te) | Overall stability of the molecule |

| Energy of LUMO | Electron accepting capability (electrophilicity) | |

| Dipole Moment | Polarity and charge distribution | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Kappa Shape Indices (e.g., Kappa3) | Molecular shape and branching | |

| Aromaticity | Presence and nature of aromatic rings | |

| Lipophilic | LogP | Hydrophobicity/Lipophilicity |

| Hydrophilic Surface Area (XAHydrophilicArea) | Surface area with affinity for water |

Once descriptors are calculated for a series of compounds with known biological activities (e.g., IC₅₀ values), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). tandfonline.com The goal is to create an equation that quantitatively links the descriptors (independent variables) to the activity (dependent variable).

For more complex structure-activity relationships, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods require aligning the set of molecules and calculating steric and electrostatic interaction fields around them. The resulting models generate contour maps that visualize regions where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity, providing a powerful visual guide for molecular design. tandfonline.comnih.gov

The predictive power and robustness of any QSAR model must be rigorously validated. Key statistical parameters used for validation include:

Coefficient of determination (r²): Measures how well the model fits the training data.

Cross-validated coefficient (q² or R²(cv)): Assessed through methods like leave-one-out (LOO) cross-validation, it measures the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External validation (pred_r²): The model's ability to predict the activity of an external test set of compounds not used in model generation is the ultimate test of its predictive power. researchgate.net

QSAR studies on benzimidazole and benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and specific electronic features are often critical for activity. tandfonline.comchitkara.edu.innih.gov A validated QSAR model for analogues of this compound could thus offer profound insights into its mechanism of action and facilitate the design of new, more potent compounds.

In Silico Reaction Mechanism Studies and Pathway Prediction

Computational chemistry provides powerful tools not only for studying molecular properties and interactions but also for investigating the mechanisms of chemical reactions. For a compound like this compound, in silico studies can be used to predict viable synthetic pathways and to understand the intricate details of the reaction mechanisms involved.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. ekb.eg Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility, kinetics, and thermodynamics.

Key aspects that can be investigated using in silico methods include:

Transition State Analysis: Locating the transition state structure for each step of the reaction is crucial. The energy of the transition state determines the activation energy, which is directly related to the reaction rate. Vibrational frequency calculations are used to confirm that a located structure is a true transition state (characterized by a single imaginary frequency). researchgate.net

Catalyst Effects: Many synthetic procedures for benzimidazoles employ catalysts, such as acids or metals. rsc.org Computational models can incorporate these catalysts to understand how they lower the activation energy and facilitate the reaction. For example, the model can show how a proton from an acid catalyst activates a carbonyl group towards nucleophilic attack.

Pathway Prediction: When multiple reaction pathways are possible, computational chemistry can help predict the most likely route by comparing the activation energies of the competing pathways. The pathway with the lowest energy barrier is generally the one that is favored kinetically. For instance, in the formation of the benzimidazole ring, the cyclization and subsequent dehydration steps can be modeled to confirm the most plausible sequence of events. mdpi.com

By simulating the reaction mechanism, researchers can gain a deeper understanding of the factors that control the reaction's outcome, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even predict potential side products. rsc.org This predictive capability is invaluable for designing efficient and sustainable synthetic routes for novel benzimidazole derivatives.

Molecular and Cellular Biological Investigations of 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

In Vitro Assessment of Cellular Interactions

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known to interact with various cellular components and pathways. nih.govscholarsresearchlibrary.com

Mechanisms of Cellular Uptake and Intracellular Distribution

Detailed studies specifically elucidating the cellular uptake mechanisms and intracellular distribution of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid are not readily found in the reviewed literature. However, for the general class of benzimidazole derivatives, their structural similarity to endogenous purines may facilitate transport across cellular membranes. nih.gov The lipophilicity and ionization state of the molecule, influenced by the benzoic acid moiety, would likely play a crucial role in its ability to permeate cell membranes.

Modulation of Cellular Viability and Proliferation in Mechanistic Contexts

Numerous benzimidazole derivatives have demonstrated the ability to modulate cellular viability and proliferation, primarily in the context of anticancer research. While direct studies on this compound are limited, related N-aryl benzimidazoles have shown cytotoxic effects against various cancer cell lines. nih.gov For instance, certain 2-aminodiphenylamine (B160148) derivatives containing a benzimidazole fragment have been shown to inhibit the proliferation of tumor cells. nih.gov The antiproliferative effects of benzimidazole compounds are often linked to their ability to interfere with critical cellular processes such as cell division and DNA maintenance. nih.govresearchgate.net

Derivatives of 2-arylbenzimidazole have exhibited significant antiproliferative activity against cell lines such as human lung cancer (A549) and breast cancer (MCF7). nih.gov The cytotoxic properties of some benzimidazole-based compounds have been shown to be selective for tumor cells over cells of normal origin. nih.gov

Effects on Specific Subcellular Organelles and Processes

The effects of this compound on specific subcellular organelles have not been specifically documented. However, the known mechanisms of action for related benzimidazole compounds suggest potential interactions with key cellular machinery. A primary target for many benzimidazole derivatives is the microtubule cytoskeleton. Disruption of microtubule polymerization can lead to cell cycle arrest and apoptosis. researchgate.net Furthermore, due to their ability to interact with DNA, effects on the nucleus and its processes, such as replication and transcription, are a key area of investigation for this class of compounds. researchgate.netnih.gov

Enzyme Inhibition and Activation Profiling

The benzimidazole scaffold is a common feature in a multitude of enzyme inhibitors, highlighting its versatility in interacting with various enzyme active sites. nih.govresearchgate.netrsc.org

Identification of Target Enzymes and Isoforms (e.g., kinases, topoisomerases)

Benzimidazole derivatives have been widely identified as inhibitors of several key enzyme families, particularly those involved in cancer progression.

Kinase Inhibition: The benzimidazole structure is a well-established scaffold for protein kinase inhibitors. nih.govresearchgate.netrsc.orgnih.gov These compounds can act as ATP-competitive inhibitors, often binding to the hinge region of the kinase domain. nih.govresearchgate.net Some benzimidazole derivatives have been developed as multi-targeted kinase inhibitors, which can be advantageous in complex diseases like cancer. nih.govresearchgate.net Various protein kinases have been identified as targets for benzimidazole-based compounds, including Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Topoisomerase Inhibition: Benzimidazole derivatives represent a significant class of topoisomerase inhibitors. researchgate.netnih.govcrsubscription.comtandfonline.com Topoisomerases are crucial enzymes that resolve topological issues in DNA during replication and transcription. nih.govcrsubscription.com Certain benzimidazole-triazole hybrids have demonstrated potent inhibitory activity against topoisomerase I. nih.govacs.org Some 2,5-disubstituted benzimidazoles have been found to be effective poisons for both topoisomerase I and topoisomerase II. tandfonline.com The mechanism of action often involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov

The following table summarizes the inhibitory activities of some benzimidazole derivatives against these enzyme targets.

| Derivative Class | Target Enzyme(s) | Observed Effect |

| Benzimidazole-triazole hybrids | Topoisomerase I | Potent inhibition, acting as topoisomerase poisons nih.govacs.org |

| 2,5-disubstituted benzimidazoles | Topoisomerase I & II | Inhibition of both enzyme types tandfonline.com |

| General Benzimidazoles | Protein Kinases (e.g., Aurora, CDK, VEGFR-2) | ATP-competitive inhibition nih.govresearchgate.netnih.gov |

| Benzimidazole ureas | DNA Gyrase & Topoisomerase IV | Dual-targeting inhibition acs.org |

Kinetic Characterization of Enzyme-Inhibitor Interactions

Specific kinetic data for the interaction of this compound with any enzyme target is not available in the reviewed literature. However, studies on related benzimidazole derivatives provide insights into potential mechanisms. For example, kinetic studies of certain benzimidazole-triazole derivatives that inhibit acetylcholinesterase (AChE) have revealed a mixed inhibition pattern. nih.gov In the context of kinase inhibition, many benzimidazole derivatives function as ATP-competitive inhibitors, which would be characterized by an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximal velocity (Vmax). nih.govresearchgate.net For topoisomerase inhibition, the characterization often focuses on determining the concentration required for 50% inhibition (IC50) of the enzyme's activity, such as DNA relaxation. nih.govtandfonline.comacs.org

Allosteric vs. Orthosteric Modulation Mechanisms

The concepts of allosteric and orthosteric modulation are central to modern pharmacology. Orthosteric ligands bind to the primary, evolutionarily conserved site of a receptor, the same site as the endogenous ligand. In contrast, allosteric modulators bind to a distinct, topographically different site on the receptor. This allosteric binding can induce conformational changes that modulate the receptor's response to the orthosteric ligand, either enhancing it (Positive Allosteric Modulator, PAM) or diminishing it (Negative Allosteric Modulator, NAM). Allosteric modulators can offer greater selectivity and a more nuanced control of receptor activity compared to their orthosteric counterparts. However, there is no specific research in the available literature that investigates whether this compound acts as an allosteric or orthosteric modulator on any known biological target.

Receptor Binding and Signaling Pathway Modulation

Detailed studies on the interaction of this compound with specific receptors are not present in the current body of scientific literature. Consequently, information regarding its ligand-receptor affinity, selectivity, and its impact on downstream signaling cascades is unavailable.

There are no published studies that have determined the binding affinity (often expressed as Kᵢ or Kₔ values) or the selectivity profile of this compound for any particular receptor or enzyme. Such studies are crucial for identifying the primary biological targets of a compound and for understanding its potential therapeutic applications and off-target effects.

The modulation of intracellular signaling pathways, such as the phosphorylation of key proteins, is a common consequence of receptor activation or inhibition. Analysis of these downstream events provides insight into the functional consequences of a ligand binding to its receptor. For this compound, there is no available data from techniques like Western blotting or phospho-proteomics that would elucidate its effects on any signaling cascades.

Protein-Ligand Biophysical Characterization (Beyond Docking)

Advanced biophysical techniques are instrumental in providing a detailed quantitative understanding of the interaction between a ligand and its protein target. However, for this compound, there is a lack of published data from such characterizations.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time. It provides data on the association rate (kₐ) and dissociation rate (kₔ) of a ligand binding to a target, from which the equilibrium dissociation constant (Kₔ) can be calculated. No SPR studies detailing the binding kinetics of this compound to any protein target have been reported in the scientific literature.

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. A single ITC experiment can directly determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic signature provides deep insights into the forces driving the interaction. There are no published ITC data for the interaction of this compound with any biological macromolecule.

Gene Expression and Proteomic Studies

Specific studies on the global gene expression or proteomic changes induced by this compound were not identified in the available literature. However, the methodologies for such investigations are well-established.

Transcriptomic Profiling (RNA-Seq) following Compound Exposure

Transcriptomic profiling, often performed using RNA-Sequencing (RNA-Seq), is a hypothesis-free method to analyze the effects of a compound on the expression of thousands of genes simultaneously. This approach can reveal the cellular pathways affected by a compound. For example, a typical study might involve treating a relevant cell line, such as HepaRG liver cells, with the compound of interest over various time points (e.g., 1, 3, and 14 days). researchgate.net Following treatment, total RNA would be extracted, and RNA-Seq libraries would be prepared and sequenced. The resulting data allows for the identification of differentially expressed genes by comparing treated samples to untreated controls. researchgate.net Analysis of these genes can then point to specific biological processes and molecular pathways that are perturbed by the compound. researchgate.net

Proteomic Analysis (Mass Spectrometry-Based) for Protein Expression Changes

Proteomic analysis, commonly using liquid chromatography-mass spectrometry (LC-MS), provides a snapshot of the protein landscape within a cell or tissue following compound exposure. This technique identifies and quantifies changes in protein abundance, which can be a direct consequence of altered gene expression or post-transcriptional regulation. In a typical proteomics experiment, cells (such as Caco-2 cells) would be treated with the compound. nih.gov Subsequently, proteins are extracted, digested into peptides, and analyzed by LC-MS. nih.gov By comparing the protein profiles of treated versus untreated cells, researchers can identify proteins that are significantly up- or down-regulated. This information is crucial for pinpointing the molecular targets and understanding the functional consequences of the compound's activity. nih.gov

Investigation of Molecular Mechanisms of Action (MOA)

The precise molecular mechanism of action (MOA) for this compound has not been fully elucidated. However, research on related benzimidazole and benzoic acid derivatives provides valuable insights into potential biological activities and molecular targets.

Elucidation of Key Molecular Pathways Perturbed by this compound

Based on the activities of analogous structures, several molecular pathways could potentially be modulated by this compound.

Inflammatory Pathways: Benzimidazole derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. mdpi.comresearchgate.net Inhibition of this pathway prevents the release of pro-inflammatory cytokines like IL-1β. mdpi.comresearchgate.net

Metabolic and Signaling Pathways: Certain benzoic acid derivatives have been developed as potent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity. Inhibitors of PTP1B can enhance insulin receptor activation and downstream signaling through proteins like Akt. nih.gov

Bacterial Metabolic Pathways: Some pyrazole-benzoic acid derivatives act as antibacterial agents by inhibiting fatty acid biosynthesis (FAB) in bacteria. nih.gov This pathway is essential for building bacterial cell membranes.

Antioxidant Response Pathways: Triazole-benzoic acid hybrids have shown significant antioxidant activity, which is mechanistically linked to their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or undergo processes like Sequential Electron Transfer Proton Transfer (SETPT). mdpi.com This suggests a potential to modulate cellular pathways related to oxidative stress.

Identification of Direct and Indirect Molecular Targets

While direct molecular targets of this compound are not confirmed, studies on related compounds suggest several potential protein targets. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

| Potential Molecular Target | Function/Pathway | Evidence from Related Compounds | Reference |

| NLRP3 Inflammasome | Innate immunity, inflammation | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives inhibit NLRP3-dependent pyroptosis and IL-1β release. | mdpi.comresearchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Insulin signaling, metabolism | 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives act as allosteric inhibitors of PTP1B. | nih.gov |

| Fatty Acid Biosynthesis (FAB) Enzymes | Bacterial metabolism | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives inhibit bacterial growth by targeting the FAB pathway. | nih.gov |

| Cancer-Related Proteins | Cell proliferation, apoptosis | Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols exhibit cytotoxic activity against several human cancer cell lines, suggesting interactions with targets that regulate cell proliferation. | nih.gov |

This table outlines potential targets based on the activities of structurally related molecules. Direct experimental validation is required to confirm whether this compound interacts with these or other molecular targets.

Interaction with Nucleic Acids (DNA/RNA) and Membrane Components

No published research was found that specifically investigates the interaction of this compound with nucleic acids or membrane components.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid Derivatives

Systematic Design and Synthesis of Analogues of 4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid

The systematic design of analogues of this compound involves the strategic modification of its core components: the benzimidazole (B57391) ring, the benzoic acid moiety, and the linkage between them. Researchers have employed various synthetic strategies to create libraries of related compounds to probe the SAR.

One common approach involves the reaction of substituted o-phenylenediamines with 4-aminobenzoic acid, which can lead to derivatives with substituents on the benzene (B151609) ring of the benzimidazole nucleus. For instance, a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized by reacting the key intermediate, 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid, with various aryl/alkyl acid chlorides. nih.gov This method allows for the introduction of a wide range of substituents at the N-1 position of the benzimidazole ring.

Another strategy focuses on modifying the benzoic acid portion of the molecule. For example, in the synthesis of related pyrazole-based analogues, 4-hydrazinobenzoic acid is a common starting material, which is then reacted with various ketones and aldehydes to generate diverse structures. researchgate.net This highlights a modular approach to synthesis where different building blocks can be combined to create a library of analogues.

The synthesis of related heterocyclic systems, such as 1,2,4-triazole (B32235) benzoic acid hybrids, has also been achieved through multi-step reactions. These often begin with the formation of a core heterocyclic structure which is then further functionalized. For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized, and their structures confirmed by NMR and MS analysis. Current time information in Leeds, GB.mdpi.com

The table below summarizes some of the synthetic approaches used for creating analogues of related heterocyclic benzoic acid derivatives.

| Starting Materials | Reaction Type | Resulting Analogues | Reference |

| o-phenylenediamine (B120857), p-aminobenzoic acid | Condensation | 4-(1H-benzo[d]imidazol-2-yl)benzenamide | mdpi.com |

| 4-hydrazinobenzoic acid, N-cyanoimido(dithio)carbonates | Cyclization | 4-(1H-triazol-1-yl)benzoic acid hybrids | Current time information in Leeds, GB. |

| 4-hydrazinobenzoic acid, substituted ethanones | Condensation/Cyclization | Fluorophenyl-derived pyrazole (B372694) aldehydes | researchgate.net |

| 4-aminobenzoic acid, bioactive aldehydes | Imine formation | Schiff bases of 4-aminobenzoic acid | nih.gov |

Impact of Substituent Effects on Molecular Interactions and Conceptual Activities

For a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids, antimicrobial activity was found to be significantly influenced by the substituent on the acyl group. nih.gov Specifically, the presence of a 4-nitrobenzoyl group or a long-chain octadec-9-enoyl group at the N-1 position resulted in the most potent antibacterial and antifungal activity. nih.gov This suggests that both electronic and lipophilic properties of the substituent play a crucial role.

In a study of 4-(1H-triazol-1-yl)benzoic acid hybrids with antioxidant activity, substitutions on the parent compound generally led to a decrease in radical scavenging activity. mdpi.com However, certain substitutions, such as a 2-hydroxy-5-methoxy group, retained good activity. mdpi.com Conversely, the presence of nitro and bromo substituents had a negative influence on the antioxidant potential. Current time information in Leeds, GB.

For pyrazole-based analogues of benzoic acid, lipophilic substituents on an aniline (B41778) moiety significantly improved antibacterial activity. nih.gov The introduction of halogen atoms also had a notable effect, with potency increasing with the size of the halogen. For instance, a bromo-substituted derivative was found to be the most potent. nih.gov

The following table illustrates the impact of different substituents on the biological activity of related heterocyclic benzoic acid derivatives.

| Compound Series | Substituent | Position | Impact on Activity | Reference |

| 4-[1-(Acyl)-benzoimidazol-2-yl]-benzenesulfonic acids | 4-Nitrobenzoyl | N-1 of benzimidazole | Increased antimicrobial activity | nih.gov |

| 4-[1-(Acyl)-benzoimidazol-2-yl]-benzenesulfonic acids | Octadec-9-enoyl | N-1 of benzimidazole | Increased antimicrobial activity | nih.gov |

| 4-(1H-triazol-1-yl)benzoic acid hybrids | 2-Hydroxy-5-methoxy | Varied on thioether derivative | Maintained good antioxidant activity | mdpi.com |

| 4-(1H-triazol-1-yl)benzoic acid hybrids | Nitro, Bromo | Varied on thioether derivative | Decreased antioxidant activity | Current time information in Leeds, GB. |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Lipophilic groups | Aniline moiety | Improved antibacterial activity | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Bromo | Aniline moiety | Most potent antibacterial activity | nih.gov |

Identification of Key Pharmacophoric Elements and Structural Hotspots

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold and its analogues, several key pharmacophoric elements can be deduced from various studies.

The benzimidazole ring itself is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com The ability of the nitrogen atoms in the imidazole (B134444) ring to participate in hydrogen bonding is a critical feature. The aromatic nature of the fused benzene ring also contributes to binding through π-π stacking and hydrophobic interactions.

The carboxylic acid group of the benzoic acid moiety is a key feature, often acting as a hydrogen bond donor and acceptor, and can be crucial for anchoring the molecule to its target. nih.gov The relative orientation of the benzimidazole and benzoic acid rings is also likely to be a critical determinant of activity.

In a broader context of benzimidazole derivatives, structure-activity relationship studies have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold significantly influence anti-inflammatory activity. nih.gov For example, substitution with an anacardic acid at the C-2 position can lead to COX-2 inhibition. nih.gov

Correlation of Structural Modifications with Computational and Biological Outcomes

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for correlating structural modifications with biological activity.

For a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, 2D QSAR models showed an acceptable correlation with the results of in vitro cytotoxicity assays. Current time information in Leeds, GB.mdpi.com This indicates that the structural descriptors used in the models were relevant to the observed anticancer activity.

In a study on 4-(benzylideneamino)benzoic acid derivatives, molecular docking simulations indicated that the synthesized ligands were stabilized at the active site of their target by electrostatic and hydrophobic forces, which was consistent with the experimental results. researchgate.net This suggests that computational models can successfully predict the binding modes of these types of molecules.

QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased inhibitory activity. nih.gov

Development of SAR Models for Guiding Future Chemical Derivatization

The development of robust SAR models is a key objective for guiding the design of new and more potent analogues. These models can range from qualitative rules to quantitative equations.

For benzoylaminobenzoic acid derivatives, QSAR studies have provided clear guidance for future derivatization. The models suggest that increasing hydrophobicity and aromaticity, along with the strategic placement of hydroxyl groups, would be beneficial for enhancing antibacterial activity. nih.gov

In the case of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, 2D QSAR models have been developed that can be used as a structural optimization platform for designing more selective and potent anticancer molecules. Current time information in Leeds, GB.mdpi.com These models can help prioritize which new analogues to synthesize and test.

While a specific QSAR model for this compound was not found in the reviewed literature, the principles from related series can be applied. A hypothetical SAR model would likely incorporate descriptors for hydrophobicity, electronic effects of substituents on both the benzimidazole and benzoic acid rings, and steric parameters.

Exploration of Conformational Flexibility and Its Influence on Activity Profiles

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses a degree of conformational flexibility due to rotation around the single bond connecting the benzimidazole and benzoic acid rings.

In a related compound, 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole and benzene rings were found to be approximately perpendicular, with a dihedral angle of 85.56°. nih.gov This perpendicular arrangement is a result of the axial rotation of the flexible benzimidazolyl arm. nih.gov Another polymorph of the same compound showed a dihedral angle of 79.00°. researchgate.net

The conformational flexibility of such molecules can be crucial for their biological activity. A study on NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold showed that increasing flexibility by opening a piperidine (B6355638) ring did not necessarily improve activity, suggesting that a more constrained conformation might be preferred for binding to the target. nih.gov

Advanced Research Perspectives and Future Directions in the Study of 4 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Potential as a Molecular Probe for Biological Pathway Elucidation

The benzimidazole (B57391) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in compounds with a wide array of biological activities. researchgate.netarabjchem.org The potential of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid and its derivatives as molecular probes stems from their ability to interact with biological targets, thereby helping to elucidate complex biological pathways.

Research into benzimidazole carboxylic acid derivatives has demonstrated their potential as inhibitors of enzymes like neuraminidase. analis.com.my In such studies, the carboxylic acid moiety often plays a crucial role in binding to active sites of target proteins. For instance, in the design of inhibitors for anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxyl group of 2,5-substituted benzoic acid scaffolds forms a key anchoring hydrogen bond with arginine residues in the protein's binding pocket. nih.gov

By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogs, researchers can map the structure-activity relationships (SAR). This process not only aids in the development of more potent therapeutic agents but also serves as a method to probe the steric and electronic requirements of biological targets. Molecular docking studies, in conjunction with in vitro assays, can further illuminate these interactions, revealing how these molecules bind within enzyme cavities and providing insights into the function of the target proteins. analis.com.my Although direct use as a fluorescent probe has not been extensively documented, its structural similarity to other fluorescent heterocyclic compounds suggests that with appropriate functionalization, it could be developed into a tool for imaging and tracking biological processes.

Integration into Supramolecular Assemblies or Materials Science Architectures (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)